molecular formula C12H19Cl2FN2 B2824628 (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1286209-37-7

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B2824628
CAS No.: 1286209-37-7
M. Wt: 281.2
InChI Key: FLCWDYKSPOBDMO-IDMXKUIJSA-N
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Description

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: . This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperidin-3-amine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:

  • Preparation of the starting materials: The synthesis begins with the preparation of (2-Fluorophenyl)methylamine and piperidin-3-amine.

  • Formation of the intermediate: The intermediate compound is formed by reacting (2-Fluorophenyl)methylamine with piperidin-3-amine under specific reaction conditions, such as the use of a suitable solvent and temperature control.

  • Isolation and purification: The intermediate compound is isolated and purified using techniques such as recrystallization or chromatography.

  • Conversion to dihydrochloride: The final step involves converting the intermediate compound to its dihydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with different functional groups, such as alcohols, ketones, or carboxylic acids.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Compounds with new substituents, leading to diverse chemical behavior.

Scientific Research Applications

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: has several scientific research applications:

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It serves as a tool in biochemical studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: can be compared with other similar compounds, such as:

  • (R)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride: The enantiomer of the compound, which may have different biological activity.

  • N-[(2-Fluorophenyl)methyl]piperidin-4-amine dihydrochloride: A structurally similar compound with a different piperidine ring position.

  • N-[(2-Fluorophenyl)methyl]piperidin-2-amine dihydrochloride: Another analog with a different piperidine ring position.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and fluorophenyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3S)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWDYKSPOBDMO-IDMXKUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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